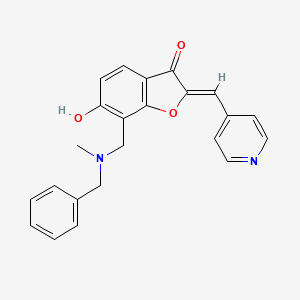

![molecular formula C8H16ClNO3S B2775686 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride CAS No. 1892728-75-4](/img/structure/B2775686.png)

8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

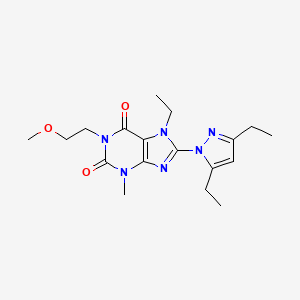

8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride, also known as TBOA hydrochloride, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for regulating the concentration of glutamate, the primary excitatory neurotransmitter in the central nervous system. TBOA hydrochloride has been widely used in scientific research to study the role of EAATs in neurological disorders and to develop potential treatments for these disorders.

Aplicaciones Científicas De Investigación

Antiviral Activity

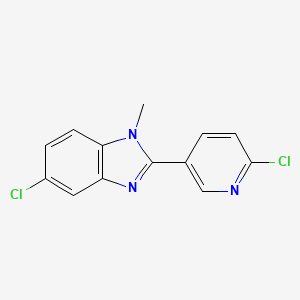

Research has identified a series of 1-thia-4-azaspiro[4.5]decan-3-ones, structurally related to 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride, showing significant antiviral activity. Notably, some derivatives have been found to inhibit human coronavirus 229E replication, with compounds demonstrating an ability to block viral replication at micromolar concentrations. This points to the potential of such compounds in antiviral drug development, especially as coronavirus inhibitors (Apaydın et al., 2019).

Antimicrobial and Antitubercular Agents

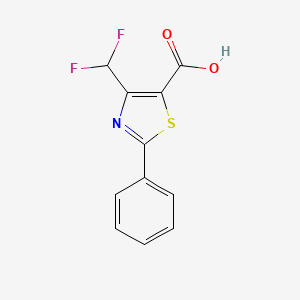

Derivatives of 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride have been explored for their antimicrobial properties. Synthesis of bispiroheterocyclic systems has shown that these compounds exhibit antimicrobial activities, offering a new avenue for the development of antibiotics. Moreover, certain derivatives have displayed antitubercular activity, indicating their potential in combating tuberculosis (Al-Ahmadi).

Anticancer Activity

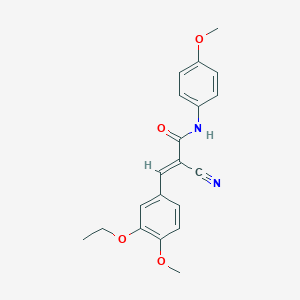

Compounds derived from 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride have also been investigated for their anticancer properties. Synthesized derivatives have shown moderate to high inhibition activities against various cancer cell lines, including human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116) (Flefel et al., 2017).

Synthesis of Organic Compounds

Beyond therapeutic applications, derivatives of 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride have been utilized as intermediates in the synthesis of organic compounds. This includes their use in producing liquid crystals, pharmaceutical intermediates, and insecticides, showcasing their versatility in organic synthesis (Zhang Feng-bao, 2006).

Nonlinear Optical Materials

Interestingly, some spiro compounds related to 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride have been identified as promising materials for nonlinear optical devices. These compounds have demonstrated potential for application in devices such as frequency doublers for laser diodes, highlighting their importance in the field of materials science (Kagawa et al., 1994).

Propiedades

IUPAC Name |

8,8-dioxo-8λ6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S.ClH/c10-7-5-8(9-6-7)1-3-13(11,12)4-2-8;/h7,9-10H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTXTXOCCIQGBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC12CC(CN2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-8lambda6-thia-1-azaspiro[4.5]decane-8,8-dione hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindol-1-yl)acetic acid](/img/structure/B2775603.png)

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2775604.png)

![N-(1,3-benzodioxol-5-yl)-2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2775617.png)

![N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2775620.png)

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2775622.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine](/img/structure/B2775624.png)